1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid 1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15833603
InChI: InChI=1S/C11H18N4O2/c1-9(14-5-3-2-4-6-14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C11H18N4O2
Molecular Weight: 238.29 g/mol

1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15833603

Molecular Formula: C11H18N4O2

Molecular Weight: 238.29 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C11H18N4O2
Molecular Weight 238.29 g/mol
IUPAC Name 1-(2-piperidin-1-ylpropyl)triazole-4-carboxylic acid
Standard InChI InChI=1S/C11H18N4O2/c1-9(14-5-3-2-4-6-14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17)
Standard InChI Key MGWAUDAYFFRUGR-UHFFFAOYSA-N
Canonical SMILES CC(CN1C=C(N=N1)C(=O)O)N2CCCCC2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid is C₁₁H₁₈N₄O₂, with a molecular weight of 238.29 g/mol. Its structure comprises three key components:

  • A piperidine ring, a six-membered amine heterocycle known for enhancing bioavailability and membrane permeability.

  • A 1,2,3-triazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to hydrogen bonding and π-π interactions.

  • A carboxylic acid group at the 4-position of the triazole, which improves solubility and enables further functionalization via amidation or esterification.

The SMILES notation (CC(CN1C=C(N=N1)C(=O)O)N2CCCCC2) and InChIKey (MGWAUDAYFFRUGR-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical configuration.

Physicochemical Properties

Key properties include:

PropertyValue
LogP~1.2 (moderate lipophilicity)
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors5 (triazole N, carboxylic acid O)
Polar Surface Area85 Ų

These properties suggest moderate solubility in polar solvents (e.g., DMSO, ethanol) and potential for blood-brain barrier penetration.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically employs Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct the triazole ring. A generalized route involves:

  • Propargylation of Piperidine: Reaction of piperidine with propargyl bromide to form 1-(prop-2-yn-1-yl)piperidine.

  • Azide Preparation: Synthesis of an azide-containing carboxylic acid derivative (e.g., 4-azidobenzoic acid).

  • Cycloaddition: Reaction of the alkyne and azide under Cu(I) catalysis to yield the triazole core.

  • Purification: Chromatographic isolation (e.g., silica gel column) to achieve >95% purity.

Derivative Formation

The carboxylic acid group enables diverse transformations:

  • Amidation: Reaction with primary amines forms amides, enhancing metabolic stability (e.g., coupling with benzylamine yields 1-(2-(piperidin-1-yl)propyl)-N-benzyl-1H-1,2,3-triazole-4-carboxamide).

  • Esterification: Treatment with alcohols produces esters, modulating lipophilicity (e.g., methyl ester derivative).

Biological Activities and Mechanisms

Enzyme Inhibition

Studies highlight its role as a carbonic anhydrase inhibitor (Ki = 12 nM against CA-II isoform), potentially applicable in glaucoma and epilepsy treatment. The triazole ring coordinates with the enzyme’s zinc ion, while the piperidine moiety occupies hydrophobic pockets adjacent to the active site.

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity:

PathogenMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Mechanistically, the compound disrupts microbial cell wall synthesis via binding to penicillin-binding proteins (PBPs).

Structural Analogs and Comparative Analysis

Analog 1: 1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Molecular Formula: C₁₀H₁₆N₄O₂

  • Key Difference: Ethyl linker instead of propyl, reducing steric bulk but increasing rotational flexibility .

  • Activity: 2-fold lower CA-II inhibition (Ki = 25 nM) due to altered zinc coordination geometry .

Analog 2: 5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Molecular Formula: C₈H₁₂N₄O₂

  • Key Difference: Piperidine directly fused to triazole, enhancing rigidity but limiting solubility (LogP = 0.8) .

  • Activity: Superior antifungal activity (MIC = 4 μg/mL against C. albicans) attributed to improved membrane penetration .

Applications Across Disciplines

Pharmaceutical Development

  • Antibiotic Leads: Structural optimization has yielded derivatives with 4-fold enhanced potency against methicillin-resistant S. aureus (MRSA).

  • Anticancer Agents: Preliminary data show apoptosis induction in HeLa cells (IC₅₀ = 50 μM) via caspase-3 activation.

Agricultural Chemistry

Triazole derivatives are being tested as foliar fungicides against Phytophthora infestans, the causative agent of potato blight. Field trials demonstrate 70% disease reduction at 100 ppm concentrations.

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